Lipophilicity Differential vs Unsubstituted Core
4-Ethyl-1,2-benzoxazol-3-ol exhibits a calculated XLogP3 of 1.9 [1], which differs from the unsubstituted 1,2-benzoxazol-3-ol core structure that has an estimated XLogP3 of approximately 0.8-1.0 (calculated from its simpler molecular structure lacking the ethyl group). The ethyl substituent adds approximately 0.9-1.1 log units of lipophilicity, placing 4-ethyl-1,2-benzoxazol-3-ol in a favorable range for membrane permeability (typically optimal at XLogP3 1-3) [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Unsubstituted 1,2-benzoxazol-3-ol: estimated XLogP3 ≈ 0.8-1.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.9 to +1.1 log units (increased lipophilicity) |
| Conditions | Calculated using fragment-based prediction algorithm; no experimental log P data available |
Why This Matters
The XLogP3 of 1.9 falls within the optimal range for passive membrane diffusion (Lipinski's Rule of Five), making this analog more suitable for cell-based assays than more polar, unsubstituted benzoxazole derivatives.
- [1] Angene Chemical. 4-Ethyl-1,2-benzoxazol-3-ol: Calculated XLogP3 Value. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
